5-amino-2-chloro-N,N-dimethylbenzamide

Descripción

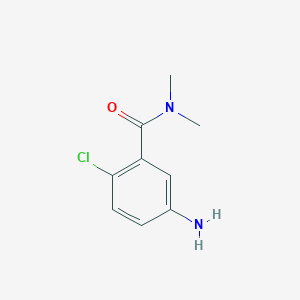

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLLGMRFFXTLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588613 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946691-01-6 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Chloro N,n Dimethylbenzamide

Established Synthetic Pathways for Benzamide (B126) Derivatives

The synthesis of 5-amino-2-chloro-N,N-dimethylbenzamide can be efficiently achieved through a multi-step approach, starting from a readily available precursor. This pathway involves the sequential formation of the amide bond and the reduction of a nitro group, which are fundamental transformations in the synthesis of aromatic compounds.

Multi-Step Synthesis Approaches

A common and logical synthetic route to this compound commences with 2-chloro-5-nitrobenzoic acid. This multi-step process can be broken down into two primary transformations: amidation of the carboxylic acid and subsequent reduction of the nitro group.

The initial step involves the conversion of 2-chloro-5-nitrobenzoic acid to its corresponding N,N-dimethylamide derivative, 2-chloro-N,N-dimethyl-5-nitrobenzamide. This is typically achieved by first activating the carboxylic acid to a more reactive species, such as an acyl chloride. The acyl chloride is then reacted with dimethylamine (B145610) to form the desired amide.

The second key step is the reduction of the nitro group in 2-chloro-N,N-dimethyl-5-nitrobenzamide to an amino group, yielding the final product, this compound. This transformation is crucial and requires a reducing agent that selectively reduces the nitro group without affecting the chloro and amide functionalities.

Table 1: Overview of a Multi-Step Synthesis Approach

| Step | Starting Material | Transformation | Intermediate/Product |

| 1 | 2-chloro-5-nitrobenzoic acid | Amidation with dimethylamine | 2-chloro-N,N-dimethyl-5-nitrobenzamide |

| 2 | 2-chloro-N,N-dimethyl-5-nitrobenzamide | Nitro group reduction | This compound |

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. commonorganicchemistry.com This method is often preferred due to its clean reaction profile, with water being the primary byproduct. For the conversion of 2-chloro-N,N-dimethyl-5-nitrobenzamide to this compound, various catalytic systems can be utilized.

Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com The choice of catalyst can be critical to avoid unwanted side reactions, such as dehalogenation (removal of the chlorine atom). Raney nickel is often a suitable choice for substrates containing aromatic halogens as it is less prone to inducing dehalogenation compared to Pd/C. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere at a controlled pressure and temperature.

Other reducing agents such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid can also be employed for this transformation and are known to be mild and selective. commonorganicchemistry.com

Table 2: Comparison of Catalytic Systems for Nitro Group Reduction

| Catalyst System | Advantages | Potential Disadvantages |

| H₂/Pd/C | High efficiency | Potential for dehalogenation |

| H₂/Raney Nickel | Good for halogenated compounds | Requires careful handling |

| Fe/Acid | Mild and selective | Stoichiometric waste generation |

| SnCl₂/Acid | Mild and selective | Stoichiometric waste generation |

Chlorination and Amidation Procedures

The amidation of 2-chloro-5-nitrobenzoic acid is a critical step in the synthesis of the target molecule. A standard and effective procedure involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into the more reactive 2-chloro-5-nitrobenzoyl chloride. This intermediate is then reacted with dimethylamine to form 2-chloro-N,N-dimethyl-5-nitrobenzamide. The reaction with dimethylamine is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Alternatively, direct amidation methods using coupling agents have been developed, though the acyl chloride route remains a robust and widely used strategy.

The chlorination step in this synthetic sequence is inherent to the starting material, 2-chloro-5-nitrobenzoic acid. The regiochemistry of this starting material dictates the final substitution pattern of the product.

Advanced Synthetic Methodologies and Process Optimization

To improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis of this compound, advanced methodologies such as one-pot reactions and the development of novel catalytic systems are of significant interest.

One-Pot Reaction Sequences

For instance, after the amidation of 2-chloro-5-nitrobenzoic acid to form 2-chloro-N,N-dimethyl-5-nitrobenzamide, the reducing agent and catalyst could be directly added to the same reactor to facilitate the reduction of the nitro group. This would eliminate the need for work-up and purification of the nitro-intermediate. The choice of solvent and reaction conditions would be critical to ensure the compatibility of all reagents and intermediates. While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot synthesis are widely applied to similar multi-step preparations of substituted anilines.

Evaluation of Catalytic Systems in Synthesis

The development and evaluation of new catalytic systems are central to optimizing the synthesis of complex molecules. In the context of this compound synthesis, the focus is primarily on the catalytic reduction of the nitro group.

Research into chemoselective hydrogenation catalysts is ongoing, with the aim of developing systems that can efficiently reduce a nitro group in the presence of other reducible or sensitive functional groups. For example, the use of non-noble metal catalysts, such as those based on nickel or cobalt, is being explored as a more cost-effective alternative to precious metal catalysts like palladium. acs.org Furthermore, the influence of catalyst supports and the addition of promoters to enhance selectivity and activity are active areas of investigation. For instance, the addition of vanadium compounds to hydrogenation reactions has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates. google.com

The choice of the catalytic system will ultimately depend on a balance of factors including cost, efficiency, selectivity, and the ability to be scaled up for industrial production.

Yield Enhancement and Efficiency Improvements

| Strategy | Key Features | Reported Yield Improvement | Reference(s) |

| Multi-step Synthesis Optimization | Catalytic oxidation, chlorination, Grignard reaction, nitration, catalytic hydrogenation, and amide formation. | Overall yield of ≥92% | google.com |

| One-Pot Synthesis | Unanimous solvent for cyclization, methylamination, and chlorination steps, avoiding intermediate purification. | Total yield increased by ~17% | dissertationtopic.net |

| Reagent Selection | Determination of the most suitable chlorination reagent through experimentation. | Yield of ≥89.4% with ≥97.9% purity | dissertationtopic.net |

Specific Chemical Reactivity Profiles of this compound Precursors and Intermediates

The synthesis of this compound involves a sequence of transformations starting from readily available materials. The reactivity of the precursors and intermediates at each stage is crucial for the successful construction of the target molecule. Common starting points include substituted toluenes or benzoic acids, which undergo a series of reactions including oxidation, nitration, reduction, chlorination, and amide formation. google.comgoogle.comdissertationtopic.net Key intermediates often include 2-chloro-5-nitrobenzoic acid, 3-methyl-2-nitrobenzoic acid, and 3-methyl-2-aminobenzamide. google.comdissertationtopic.netguidechem.com

Oxidation Reactions in Synthetic Sequences

Oxidation is a foundational step in many synthetic routes, particularly when starting from alkylated benzene (B151609) derivatives like toluene (B28343). A notable method involves the catalytic oxidation of toluene to generate a benzoic acid intermediate. google.com This transformation can be efficiently carried out using a catalytic system composed of N-hydroxyphthalimide and cobalt acetylacetonate. google.com Stronger oxidizing agents, such as potassium permanganate, are also employed in the synthesis of related benzamide structures, highlighting their utility in converting alkyl side chains to carboxylic acid groups. researchgate.net The resulting carboxylic acid functionality is essential for the subsequent amide bond formation.

Reduction Reactions for Functional Group Interconversion

The conversion of a nitro group (–NO₂) to an amino group (–NH₂) is a critical functional group interconversion in the synthesis of the target compound. This step typically occurs on a precursor such as 2-chloro-5-nitrobenzamide (B107470) or a related nitro-substituted benzoic acid derivative. guidechem.comevitachem.com A variety of reduction methods are available, with the choice depending on factors like functional group tolerance and reaction conditions.

Catalytic hydrogenation is a widely used and effective method. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are highly effective for reducing both aromatic and aliphatic nitro groups to their corresponding amines. For substrates sensitive to dehalogenation, Raney nickel is a suitable alternative catalyst. commonorganicchemistry.comwikipedia.org

Chemical reduction offers an alternative to catalytic hydrogenation. The use of iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic, mild, and cost-effective method for this transformation. google.comcommonorganicchemistry.com Other metal-based reagents like tin(II) chloride (SnCl₂) also provide a mild reduction of nitro groups that is compatible with many other reducible functional groups. commonorganicchemistry.comwikipedia.org

| Reduction Method | Reagents and Conditions | Characteristics | Reference(s) |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Highly efficient for aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Used when dehalogenation of aryl halides is a concern. | commonorganicchemistry.comwikipedia.org |

| Chemical Reduction | Iron (Fe) powder, Acid (e.g., HCl, Acetic Acid) | Mild, cost-effective, and tolerates other reducible groups. | google.comcommonorganicchemistry.com |

| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Provides mild reduction in the presence of other reducible groups. | commonorganicchemistry.comwikipedia.org |

Electrophilic and Nucleophilic Substitution Reactions

Both electrophilic and nucleophilic substitution reactions are fundamental to constructing the substituted benzene ring of this compound.

Electrophilic Aromatic Substitution: The introduction of the chloro and amino (via nitro) groups onto the aromatic ring is achieved through electrophilic aromatic substitution.

Nitration: A nitro group is installed on the benzene ring, typically using a mixture of nitric acid and concentrated sulfuric acid, to produce a precursor like 2-nitro-3-methyl-5-chlorobenzoic acid. google.com

Chlorination: The chlorine atom is introduced via an electrophilic substitution reaction, for example, by using chlorine gas or sulfonyl chloride. google.comgoogle.com These reactions furnish the chlorinated intermediates necessary for the final product.

Nucleophilic Acyl Substitution: The final step in forming the amide involves the reaction of a carboxylic acid derivative with dimethylamine. This proceeds via nucleophilic acyl substitution. To facilitate this, the carboxylic acid is often converted into a more reactive species, such as an acyl chloride, by treating it with an agent like thionyl chloride. nih.gov The highly electrophilic acyl chloride then readily reacts with dimethylamine to form the stable N,N-dimethylbenzamide moiety.

Condensation Reactions in Amide Bond Formation

The formation of the amide bond is a pivotal condensation reaction in the synthesis of this compound. This involves coupling a carboxylic acid precursor with dimethylamine.

One common strategy is the direct condensation of the carboxylic acid and amine using a coupling agent. nih.gov These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of carbodiimide (B86325) and uronium salt condensing agents are commonly used in organic synthesis. For instance, the synthesis of a related compound utilizes N,N'-diisopropylcarbodiimide (DIC) in conjunction with 1-hydroxybenztriazole (HOBt) to form an intermediate that then reacts with an amine to yield the final amide product. google.com Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov

An alternative, two-step approach involves the conversion of the carboxylic acid to a more reactive acid halide, typically an acyl chloride. nih.gov This is often achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is a potent electrophile that reacts rapidly with dimethylamine to form the amide bond with high yield. This method is particularly effective, though it involves an additional synthetic step compared to direct condensation. nih.gov

| Class of Condensing Agent | Examples | Reference(s) |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | |

| Uronium Salts | HATU, HBTU, HCTU, TBTU | |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | |

| Other | CDI (N,N'-Carbonyldiimidazole), TiCl₄ (Titanium tetrachloride) | nih.gov |

Spectroscopic and Structural Elucidation of 5 Amino 2 Chloro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-amino-2-chloro-N,N-dimethylbenzamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the amino group protons.

The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton at position 6 (H-6) is expected to appear as a doublet, influenced by the adjacent proton at position 4. The proton at position 4 (H-4) would likely be a doublet of doublets, being split by the protons at H-3 and H-6. The proton at position 3 (H-3) should appear as a doublet. The N,N-dimethyl groups would give rise to one or two singlets, depending on the rotation around the C-N amide bond at the measurement temperature. The two methyl groups are diastereotopic and may show separate signals. The amino (-NH₂) protons typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H-3 | 6.8 - 7.0 | d |

| Aromatic H-4 | 6.6 - 6.8 | dd |

| Aromatic H-6 | 7.1 - 7.3 | d |

| -N(CH₃)₂ | 2.9 - 3.1 | s |

| -NH₂ | 3.5 - 4.5 | br s |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, aromatic C, alkyl C). The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical range for benzene derivatives, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups. The two methyl carbons of the N,N-dimethyl group are expected to be in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| Aromatic C-1 | 135 - 138 |

| Aromatic C-2 | 120 - 123 |

| Aromatic C-3 | 115 - 118 |

| Aromatic C-4 | 118 - 121 |

| Aromatic C-5 | 145 - 148 |

| Aromatic C-6 | 130 - 133 |

| -N(CH₃)₂ | 35 - 40 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) in Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₁₁ClN₂O. The calculated exact mass for this formula helps in unequivocally identifying the compound.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₉H₁₁ClN₂O | 198.05599 |

This precise mass measurement is a key parameter for the confirmation of the synthesis of the target molecule.

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The C=O stretching of the tertiary amide group will likely appear as a strong band around 1630-1680 cm⁻¹. The spectrum will also feature aromatic C=C stretching vibrations, C-H stretching and bending vibrations, as well as C-N and C-Cl stretching vibrations at lower wavenumbers.

Table 4: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amide (C=O) | C=O Stretch | 1630 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Amide C-N | C-N Stretch | 1250 - 1350 |

| Aryl-Cl | C-Cl Stretch | 1000 - 1100 |

Note: These are estimated wavenumber ranges based on typical functional group absorptions.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, composition, and conformation. The analysis of the Raman spectrum of this compound would involve the identification of characteristic vibrational frequencies corresponding to its specific functional groups and skeletal framework.

Key vibrational modes expected in the Raman spectrum of this compound would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Amine (N-H) Stretching: The primary amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, usually found in the 3500-3300 cm⁻¹ range.

C=O Stretching: The carbonyl group of the benzamide (B126) functionality gives rise to a strong and characteristic band, generally appearing in the 1680-1630 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands corresponding to the stretching vibrations of the benzene ring are expected between 1600 cm⁻¹ and 1400 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the amino and dimethylamide groups would be present.

C-Cl Stretching: The carbon-chlorine bond is expected to produce a characteristic band in the fingerprint region, typically between 800-600 cm⁻¹.

N,N-dimethyl Group Vibrations: The methyl groups attached to the nitrogen atom will have their own characteristic stretching and bending vibrations.

A comprehensive search of scientific literature and spectral databases did not yield specific experimental Raman spectral data, such as peak positions and their corresponding vibrational assignments, for this compound. Therefore, a detailed analysis and the creation of a data table with experimental findings are not possible at this time.

X-ray Diffraction Analysis of Crystalline Forms of this compound and Its Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An XRD analysis of this compound would provide precise information on its crystal structure, including the unit cell dimensions, space group, and the positions of individual atoms. This data is crucial for understanding intermolecular interactions, polymorphism (the ability of a compound to exist in more than one crystalline form), and the formation of any potential complexes.

The study of crystalline forms is important as different polymorphs of a compound can exhibit distinct physical properties. Factors such as the arrangement of molecules in the crystal lattice, and the presence and nature of intermolecular hydrogen bonding involving the amino and amide groups, would be elucidated through single-crystal XRD.

Despite a thorough review of crystallographic databases and the scientific literature, no published single-crystal or powder X-ray diffraction data for this compound or its complexes could be located. Consequently, information regarding its crystal system, space group, unit cell parameters, and other structural details is not available. The table below is representative of the type of data that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Without experimental data, a discussion on the specific crystalline forms or complexes of this compound cannot be undertaken.

Advanced Computational Chemistry and Molecular Modeling Studies of 5 Amino 2 Chloro N,n Dimethylbenzamide

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of its dynamic behavior. By simulating the movements of atoms and molecules over time, MD provides insights into the conformational landscape and flexibility of 5-amino-2-chloro-N,N-dimethylbenzamide in a solvent environment, typically water, to mimic physiological conditions.

These simulations can reveal how the molecule transitions between different conformations, the stability of these conformations, and how it interacts with its surrounding environment. The results of MD simulations are often analyzed to understand the dominant shapes the molecule adopts and its potential to adapt its conformation upon binding to a biological target.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods are pivotal in elucidating Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. These studies are fundamental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule, typically a protein or enzyme (the target). The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex.

Docking simulations would involve placing this compound into the active site of a potential biological target and evaluating the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results are often quantified by a "docking score," which estimates the binding affinity. This information is invaluable for predicting whether the compound is likely to be an inhibitor or activator of a particular protein.

Table 3: Illustrative Docking Analysis Results for a Ligand-Protein Complex (Example Data)

| Interaction Type | Interacting Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | TYR 254 | 2.1 |

| Hydrogen Bond | ASP 122 | 2.5 |

| Hydrophobic Interaction | PHE 311 | 3.8 |

Note: This table illustrates the type of data generated from a docking study and is not specific to this compound.

Pharmacophore modeling is another crucial aspect of computational SAR studies. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

By analyzing the structure of this compound, a pharmacophore model could be developed to identify its key features. This model could then be used to search large databases of chemical compounds to find other molecules with similar pharmacophoric features, potentially leading to the discovery of new compounds with similar biological activities. Furthermore, this model would provide guiding principles for designing new derivatives of this compound with enhanced activity or other desirable properties.

Biological Activity and Molecular Mechanisms of Action of 5 Amino 2 Chloro N,n Dimethylbenzamide in Vitro Investigations

Molecular Target Interaction Studies

The biological effects of 5-amino-2-chloro-N,N-dimethylbenzamide are predicated on its direct or indirect interactions with specific molecular targets within the cell. These interactions are fundamental to understanding its mechanism of action.

While comprehensive screening data for this compound against a wide array of enzymes and receptors is not extensively documented in publicly available literature, some studies have identified it as an inhibitor of Cytochrome P450 1A2 (CYP1A2). CYP1A2 is an important enzyme involved in the metabolism of a variety of xenobiotics. Inhibition of this enzyme can have significant implications for drug-drug interactions.

Table 1: Example of Receptor Binding and Inhibition Data for a Substituted Benzamide (B126) Derivative (YM-298198)

| Parameter | Value | Target | Cell Line/System |

| IC50 | 16 ± 5.8 nM | mGluR1 | mGluR1-NIH3T3 cells |

| Kd | 32 ± 8.5 nM | mGluR1 | mGluR1-NIH3T3 cell membranes |

Note: This data is for the related compound YM-298198 and is provided for illustrative purposes of the types of data generated in such assays. nih.gov

In vitro studies have identified this compound as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of a large number of client proteins, many of which are involved in signal transduction pathways that promote cell growth and survival. The inhibition of HSP90 can lead to the degradation of these client proteins, thereby affecting various cellular processes. The interaction of small molecules with HSP90 is often studied using techniques such as filter binding assays to determine binding affinity. nih.gov The inhibitory effect of this compound on HSP90 is a significant aspect of its molecular mechanism, potentially contributing to its observed cellular effects.

Table 2: Investigated Molecular Targets of this compound

| Molecular Target | Type of Interaction | Reported Effect |

| Heat Shock Protein 90 (HSP90) | Inhibition | Disruption of protein stability |

| Cytochrome P450 1A2 (CYP1A2) | Inhibition | Potential for altered metabolism of other compounds |

Modulation of Cellular Pathways and Processes

The interaction of this compound with its molecular targets can trigger a cascade of events that modulate various cellular pathways and processes. These downstream effects ultimately determine the cellular response to the compound.

While direct studies on the effect of this compound on cell growth are limited, research on structurally related compounds provides insights into potential mechanisms. For example, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the viability of human leukemia cell lines in a dose-dependent manner. nih.gov At lower concentrations (below the IC50), these related compounds induced a transient delay in the cell cycle, while at higher concentrations (above the IC50), they led to long-lasting attenuation of cell growth. nih.gov This suggests that compounds with a similar chemical scaffold may interfere with the machinery that governs cell cycle progression. Such effects are often investigated using cell proliferation assays and flow cytometry for cell cycle analysis. nih.gov

Table 3: Effects of a Structurally Related Benzamidoxime Derivative on Leukemia Cell Lines

| Cell Line | Effect | Concentration |

| Jurkat | Dose-dependent inhibition of viability | Not specified |

| HL-60RG | Dose-dependent inhibition of viability | Not specified |

| HL-60RG | Transient cell growth attenuation | 5 µM (< IC50) |

| HL-60RG | Long-lasting cell growth attenuation | 10 µM (> IC50) |

Note: This data is for N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives. nih.gov

The induction of apoptosis, or programmed cell death, is a common mechanism of action for compounds that inhibit cell growth. It has been reported that this compound can modulate signaling pathways related to apoptosis. While specific details of the apoptotic pathway initiated by this compound are not well-characterized, studies on other benzamide derivatives have shown the induction of apoptosis through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. The activation of effector caspases, such as caspase-3, is a central event in the execution of apoptosis. The involvement of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also critical in regulating this process. Apoptosis is typically quantified in vitro using methods such as annexin (B1180172) V/propidium iodide staining followed by flow cytometry. nih.gov Some research has indicated that certain related compounds can induce necrotic cell death in mammalian cells. biosynth.com

It has been noted that this compound can modulate signaling pathways related to metabolism. However, specific in vitro studies detailing the perturbation of metabolic pathways by this compound are not extensively available. The inhibition of key metabolic enzymes or the alteration of metabolic fluxes would be areas for further investigation to understand its complete cellular impact.

Cellular Responses in Model Systems

Currently, there are no specific in vitro studies documented in the accessible scientific literature that investigate the induction of necrotic cell death pathways, such as ferroptosis, by this compound. While research into the cellular responses to various benzamide derivatives is ongoing, the specific effects of this compound on cell viability and death mechanisms have not been characterized. Studies on related compounds, such as certain N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, have indicated an ability to inhibit cancer cell growth and induce cell death, but these findings cannot be directly extrapolated to this compound due to structural differences. nih.gov

Role as an Intermediate in the Synthesis of Biologically Active Compounds

The compound this compound is not identified in chemical synthesis literature as a direct precursor for the production of the anthranilamide insecticides chlorantraniliprole (B1668704) and cyantraniliprole (B1669382). Instead, the scientific record, including patents and synthesis studies, consistently identifies its isomer, 2-amino-5-chloro-N,3-dimethylbenzamide , as the key intermediate for these widely used agrochemicals. nih.govdissertationtopic.netpatsnap.comgoogle.comunifiedpatents.comresearchgate.netsemanticscholar.org

The synthesis of chlorantraniliprole involves the formal condensation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide. nih.govpatsnap.com Similarly, the synthesis of cyantraniliprole utilizes a related intermediate, 2-amino-5-cyano-N,3-dimethylbenzamide , which is derived from related precursors. researchgate.netgoogle.comlookchem.com The specific substitution pattern of these isomers is crucial for the subsequent reaction steps and the final biological activity of the insecticide molecule.

Future Directions and Emerging Research Opportunities for 5 Amino 2 Chloro N,n Dimethylbenzamide

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry offers exciting prospects for the production of 5-amino-2-chloro-N,N-dimethylbenzamide through more efficient, environmentally friendly, and economically viable methods. Future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift from conventional batch processing. This technology offers enhanced reaction control, improved safety, and scalability. The application of flow chemistry to the synthesis of N,N-dimethylbenzamides has already been demonstrated, and its adaptation for the specific synthesis of this compound could lead to higher yields and purity.

Green Catalysis: The development of novel catalytic systems is a cornerstone of sustainable chemistry. Research into the use of heterogeneous catalysts, nanocatalysts, or even agro-waste derived catalysts could provide greener alternatives to traditional methods. These catalysts can offer high selectivity, easy separation from the reaction mixture, and the potential for recycling, thereby reducing the environmental impact of the synthesis.

Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis is a rapidly growing field. Biocatalysis offers the potential for highly specific and efficient synthesis of complex molecules under mild conditions. Exploring enzymatic pathways for the amidation or other key steps in the synthesis of this compound could lead to a highly sustainable and stereoselective production method.

| Synthetic Approach | Potential Advantages | Research Focus |

| Flow Chemistry | Improved reaction control, safety, and scalability | Optimization of reaction conditions in a continuous flow system |

| Green Catalysis | Reduced waste, catalyst recyclability, milder reaction conditions | Development of novel heterogeneous or bio-inspired catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Identification and engineering of enzymes for key synthetic steps |

Integration of Advanced Spectroscopic and Computational Approaches

A thorough understanding of the physicochemical properties of this compound is crucial for its potential applications. While basic characterization data is available, a deeper dive using advanced analytical and computational techniques is warranted.

Advanced Spectroscopic Techniques: While standard spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structural confirmation, more advanced techniques can provide further insights. Solid-state NMR, for instance, can elucidate the compound's structure in its crystalline form, while advanced mass spectrometry techniques can provide detailed information on its fragmentation patterns and aid in metabolite identification in biological studies. Although detailed experimental spectra for this compound are not widely published, data for related compounds such as 2-chloro-N,N-dimethylbenzamide can serve as a valuable reference.

Computational Chemistry: In silico methods are powerful tools for predicting and understanding the properties of molecules. Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict its biological activity based on its chemical structure, guiding experimental efforts. Molecular docking simulations can help in identifying potential biological targets by predicting the binding affinity and mode of interaction with various proteins.

Computed Physicochemical Properties of this compound

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 46.33 Ų |

| LogP | 1.624 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Data sourced from commercial supplier information.

Elucidation of Additional Molecular Targets and Mechanisms of Action

The biological activity of this compound remains a largely unexplored frontier. The broader class of substituted benzamides has been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This suggests that this compound may also exhibit interesting biological effects.

Future research should focus on a systematic in vitro and in vivo screening of the compound against a diverse panel of biological targets. High-throughput screening assays can be utilized to rapidly assess its activity against various enzymes, receptors, and cell lines. For instance, the closely related isomer, 2-amino-5-chloro-N,N-dimethylbenzamide, is known to interact with enzymes and receptors, modulating signaling pathways related to cell growth and metabolism.

Once a promising biological activity is identified, detailed mechanistic studies will be crucial. This will involve identifying the specific molecular targets of the compound and elucidating the downstream signaling pathways that are affected. Techniques such as affinity chromatography, proteomics, and genetic knockdown experiments can be employed to pinpoint the direct binding partners of the molecule. Understanding the mechanism of action is essential for the rational design of more potent and selective derivatives for potential therapeutic applications. The exploration of its potential as an intermediate in the synthesis of more complex bioactive molecules, similar to its isomers used in the development of insecticides, also presents a valid research avenue.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2-chloro-N,N-dimethylbenzamide, and how can purity be validated?

- Methodology : The compound can be synthesized via amide bond formation using coupling agents like ethyl chloroformate or POCl₃, as described for analogous benzamide derivatives. For example, refluxing precursors with phosphorus oxychloride (POCl₃) and subsequent basification is a common approach .

- Purity Validation : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization (e.g., from ethanol) ensures purity. Confirmatory techniques include NMR (e.g., ¹H/¹³C for structural elucidation) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) .

Q. How can researchers characterize the molecular structure of this compound?

- Analytical Tools :

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For solid-state analysis, intermolecular hydrogen bonds (e.g., N–H···O/N) stabilize crystal packing, as seen in related benzamide derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- In Vitro Screening :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) .

- Receptor Binding : Radioligand displacement assays for dopamine D₂ or serotonin 5-HT₃ receptors, given structural similarity to pharmacologically active benzamides .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

- Approach :

- Docking Studies : Use software like AutoDock to predict binding affinity to target receptors (e.g., HDAC enzymes or kinase domains). The dimethylamino group may enhance solubility and receptor interactions .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl) with IC₅₀ values from biological assays .

Q. What strategies resolve contradictions in solubility or stability data across studies?

- Troubleshooting :

- Solubility : Test in polar (DMSO, ethanol) vs. non-polar solvents (DCM). Adjust pH (e.g., HCl/NaOH) to protonate/deprotonate the amino group .

- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Protect from light if photosensitive .

Q. How can researchers validate the mechanism of action for this compound in cellular pathways?

- Experimental Design :

- Gene Expression Profiling : RNA-seq or qPCR to identify differentially expressed genes after treatment (e.g., apoptosis markers like BAX/BCL-2) .

- Western Blotting : Quantify protein levels (e.g., phosphorylated kinases) to map signaling pathways .

- Knockdown/Overexpression : Use CRISPR or siRNA to confirm target involvement .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Process Optimization :

- Catalyst Screening : Replace POCl₃ with greener alternatives (e.g., HATU) to improve yield and safety .

- Purification : Transition from recrystallization to column chromatography for larger batches .

- Batch Consistency : Implement QC protocols (e.g., NMR, melting point) for each batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.